![molecular formula C12H15ClO2 B14247518 2H-Pyran, 2-[(2-chlorophenyl)methoxy]tetrahydro- CAS No. 512180-26-6](/img/structure/B14247518.png)
2H-Pyran, 2-[(2-chlorophenyl)methoxy]tetrahydro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-Pyran, 2-[(2-chlorophenyl)methoxy]tetrahydro- is a heterocyclic organic compound that features a pyran ring structure with a chlorophenylmethoxy substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
. This method is favored due to its efficiency in forming the pyran ring structure. Another approach involves the phosphine-catalyzed (3 + 3) annulations between allenoates and 1C,3O-bisnucleophiles . Additionally, a one-pot sequence via a silver(I)-catalyzed propargyl-Claisen rearrangement followed by base-catalyzed isomerization and 6π-oxaelectrocyclization can also be employed .
Industrial Production Methods
Industrial production of this compound may utilize large-scale versions of the aforementioned synthetic routes, with optimizations for yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.
Analyse Des Réactions Chimiques
Types of Reactions
2H-Pyran, 2-[(2-chlorophenyl)methoxy]tetrahydro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace the chlorophenylmethoxy group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes.
Applications De Recherche Scientifique
2H-Pyran, 2-[(2-chlorophenyl)methoxy]tetrahydro- has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: This compound can be used in the development of bioactive molecules and studying their interactions with biological systems.
Mécanisme D'action
The mechanism by which 2H-Pyran, 2-[(2-chlorophenyl)methoxy]tetrahydro- exerts its effects involves interactions with molecular targets and pathways. These interactions can include binding to enzymes or receptors, altering their activity, and influencing biochemical pathways. The specific molecular targets and pathways depend on the context of its application, such as in medicinal chemistry or material science .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methoxytetrahydropyran: A methoxy-substituted tetrahydropyran with similar structural features.
Tetrahydro-2-(2-propynyloxy)-2H-pyran: Another pyran derivative with a propynyloxy substituent.
2H-Pyran, tetrahydro-2-[(tetrahydro-2-furanyl)methoxy]-: A compound with a tetrahydrofuranyl substituent.
Uniqueness
2H-Pyran, 2-[(2-chlorophenyl)methoxy]tetrahydro- is unique due to its chlorophenylmethoxy substituent, which imparts distinct chemical properties and potential applications compared to other similar compounds. This uniqueness makes it valuable for specific research and industrial purposes.
Propriétés
Numéro CAS |
512180-26-6 |
|---|---|
Formule moléculaire |
C12H15ClO2 |
Poids moléculaire |
226.70 g/mol |
Nom IUPAC |
2-[(2-chlorophenyl)methoxy]oxane |
InChI |
InChI=1S/C12H15ClO2/c13-11-6-2-1-5-10(11)9-15-12-7-3-4-8-14-12/h1-2,5-6,12H,3-4,7-9H2 |
Clé InChI |
PWWNOPHTVOOXQR-UHFFFAOYSA-N |
SMILES canonique |
C1CCOC(C1)OCC2=CC=CC=C2Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


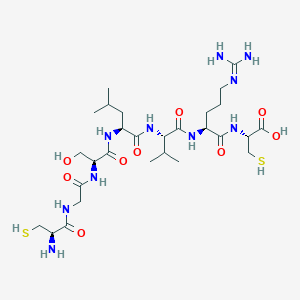
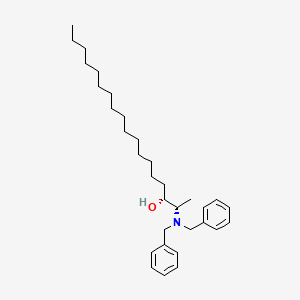
![2-[(2-Hydroxyethyl)amino]-N-methylbenzamide](/img/structure/B14247448.png)
![N'-{(1s,2r)-1-(3,5-Difluorobenzyl)-2-Hydroxy-3-[(3-Iodobenzyl)amino]propyl}-5-Methyl-N,N-Dipropylisophthalamide](/img/structure/B14247454.png)
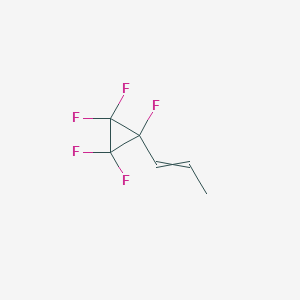
![2-[(tert-Butylamino)methyl]-1,1,1,3,3,3-hexafluoropropan-2-ol](/img/structure/B14247464.png)
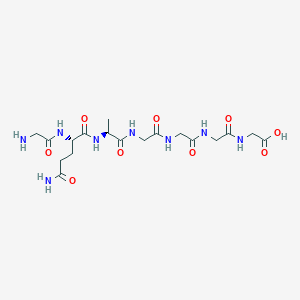
![[2,5-Bis(2,2-diphenylethenyl)-1,4-phenylene]dimethanol](/img/structure/B14247472.png)
![4-Isothiazolecarbonitrile, 3-(methylthio)-5-[4-(2-phenylethoxy)phenyl]-](/img/structure/B14247485.png)
![2-[(4-chlorophenyl)sulfonylamino]-N-[(2,4-dichlorophenyl)methylideneamino]benzamide](/img/structure/B14247488.png)
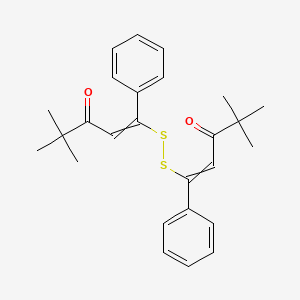

![3-Buten-2-one, 3-[(4-bromophenyl)hydroxymethyl]-](/img/structure/B14247511.png)

